2-Phenoxy-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)propan-1-one
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Overview
Description
2-Phenoxy-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C21H26N4O2 and its molecular weight is 366.465. The purity is usually 95%.
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Scientific Research Applications
Piperazine Derivatives in Scientific Research
Piperazine and its derivatives are recognized for their versatile applications in medicinal chemistry, offering a broad spectrum of pharmacological activities. These compounds are integral in designing drugs with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory properties. The structural modification of piperazine nuclei has been shown to significantly influence the medicinal potential of the resultant molecules, highlighting the importance of piperazine-based structures in drug discovery and development Rathi, Syed, Shin, & Patel, 2016.
Phenolic Acids and Their Biological Activities
Phenolic acids, including hydroxycinnamic acids and hydroxybenzoic acids, are known for their antioxidant, anti-cancer, antimicrobial, and anti-inflammatory activities. These compounds are naturally occurring in various plants and have been extensively studied for their health benefits. The bioactivities of these compounds are enhanced through conjugation, making them subjects of interest in scientific research for their potential therapeutic applications Pei, Ou, Huang, & Ou, 2016.
Chlorogenic Acid: A Model for Pharmacological Research
Chlorogenic acid (CGA) serves as a prime example of phenolic acid with significant pharmacological interest. CGA has been found to exhibit antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, and anti-hypertensive activities. Its role in modulating lipid metabolism and glucose regulation makes it a compelling subject for research, with potential applications in treating metabolic disorders Naveed, Hejazi, Abbas, Kamboh, Khan, Shumzaid, Ahmad, Babazadeh, Fangfang, Modarresi-Ghazani, Wenhua, & Zhou, 2018.
Future Directions
Mechanism of Action
Target of Action
The compound contains a piperazine moiety, which is a common feature in many drugs and is known to interact with various receptors such as dopamine and serotonin receptors .
Mode of Action
The interaction of the compound with its targets could lead to changes in the activity of these receptors, potentially altering neurotransmission .
Biochemical Pathways
The exact biochemical pathways affected would depend on the specific targets of the compound. For instance, if it targets dopamine receptors, it could affect pathways involved in mood regulation and reward .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors such as its chemical structure and the route of administration. For instance, the presence of the piperazine ring could influence its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways they are involved in. For example, if it affects dopamine receptors, it could have effects on mood and behavior .
Properties
IUPAC Name |
2-phenoxy-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-16(27-18-8-3-2-4-9-18)21(26)25-13-11-24(12-14-25)20-15-17-7-5-6-10-19(17)22-23-20/h2-4,8-9,15-16H,5-7,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZROAVJRYMOFBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NN=C3CCCCC3=C2)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.